![molecular formula C12H11N3O4S B10805349 2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-methylacetamide](/img/structure/B10805349.png)
2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-methylacetamide
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Overview
Description
WAY-344709 is a chemical compound with the molecular formula C12H11N3O4S and a molecular weight of 293.3 g/mol . It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Chemical Reactions Analysis
WAY-344709 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-344709 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to understand cellular processes and mechanisms.
Medicine: It is used in medical research to study its potential therapeutic effects and mechanisms of action.
Industry: It is used in industrial applications for the development of new materials and products.
Biological Activity
The compound 2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-methylacetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of thioamide derivatives featuring a benzo[d][1,3]dioxole moiety and an oxadiazole ring. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit diverse biological activities. The oxadiazole ring is known for its role in enhancing the compound's reactivity and biological profile. The thioether linkage may also contribute to its pharmacological properties by facilitating interactions with various biomolecules.
Biological Activities
- Anticancer Activity :
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Antidiabetic Effects :
- Compounds with similar structures have been evaluated for their ability to inhibit α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. In vitro assays revealed that certain derivatives exhibited IC₅₀ values below 1 µM, indicating potent inhibitory activity . This suggests potential use in managing diabetes.
- Antimicrobial Properties :
Case Studies and Research Findings
Properties
Molecular Formula |
C12H11N3O4S |
---|---|
Molecular Weight |
293.30 g/mol |
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-methylacetamide |
InChI |
InChI=1S/C12H11N3O4S/c1-13-10(16)5-20-12-15-14-11(19-12)7-2-3-8-9(4-7)18-6-17-8/h2-4H,5-6H2,1H3,(H,13,16) |
InChI Key |
VXCNGNKSMDLJLC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CSC1=NN=C(O1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.